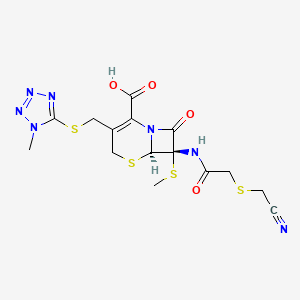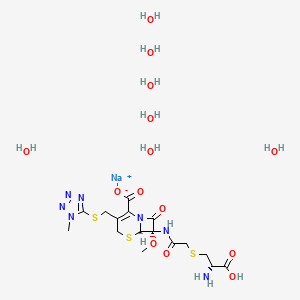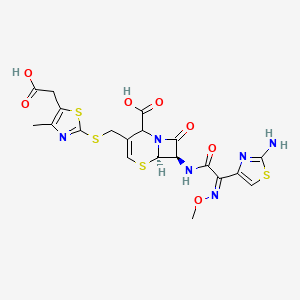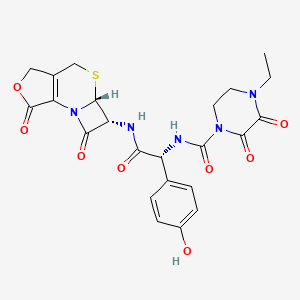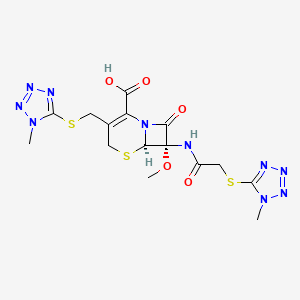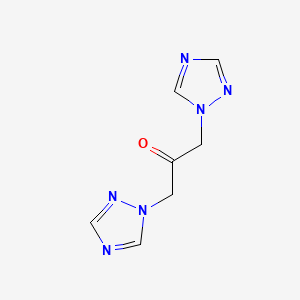
Ciprofloxacin lactate
Overview
Description
Ciprofloxacin lactate is a second-generation fluoroquinolone antibiotic used to treat various bacterial infections . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections . It has been used to medicate polymer wound dressing .
Synthesis Analysis
A simple reversed-phase HPLC method was developed for routine analysis of lactic acid in Ciprofloxacin Injection . Rapid assembly of five building blocks to make the antibiotic ciprofloxacin was achieved in nine minutes in flow .Molecular Structure Analysis
The molecular formula of this compound is C20H24FN3O6 . The molecular weight is 421.4 g/mol . The IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid .Chemical Reactions Analysis
This compound was found to bind B (C anion and transformed to CPFL–TPB aggregate which displayed intense Rayleigh scattering light . A synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanoparticle formulation was also reported .Physical and Chemical Properties Analysis
Ciprofloxacin occurs as a white powder with a bitter taste . It should be stored at 4°C in the dark to minimize photolytically induced degradation . It melts at 313–315°C . Ciprofloxacin is freely soluble in acetic acid, and slightly soluble in water, methanol, ethanol, or acetone .Scientific Research Applications
Broad-Spectrum Antibacterial Activity : Ciprofloxacin is known for its broad spectrum antibacterial activity, effective against most Gram-negative bacteria and many Gram-positive bacteria. It inhibits bacterial DNA gyrase, making it effective in treating systemic infections, urinary tract infections, and infections caused by multiresistant pathogens (Campoli-Richards et al., 1988).
Controlled Release for Periodontal Disease : Ciprofloxacin's controlled release via poly lactide-co-glycolide (PLGA) has been explored for treating periodontal disease, allowing high local concentration of the antibiotic over an extended period without the need for systemic dosing (Darvari et al., 1998).
Degradation by Lactobacillus reuteri : Lactobacillus reuteri WQ-Y1 has shown the ability to degrade ciprofloxacin, with a degradation rate of 65.1%, suggesting potential applications in mitigating antibiotic residues in the environment (Qu et al., 2021).
Ciprofloxacin-Resistant Pseudomonas aeruginosa : Research on Pseudomonas aeruginosa exposed to subinhibitory levels of ciprofloxacin has revealed the evolutionary trajectories of resistance development, which can inform treatment strategies for biofilm infections (Ahmed et al., 2020).
Nanoparticle Encapsulation for Enhanced Delivery : Encapsulation of ciprofloxacin in PLGA nanoparticles has been studied for its potential to improve delivery and effectiveness against pathogenic bacteria like Escherichia coli, both in vitro and in vivo (Jeong et al., 2008).
Phototoxicity and UV Radiation : Studies have shown that ciprofloxacin can generate reactive oxygen species under UV radiation, leading to phototoxic effects. This finding is particularly relevant in tropical countries with high sunlight exposure (Agrawal et al., 2007).
Analytical Determination : The Rayleigh light scattering technique has been developed for determining ciprofloxacin lactate in drugs, offering a sensitive and accurate method for its analysis in pharmaceutical forms (Xiao et al., 2007).
Photolytic and Photocatalytic Degradation : The degradation of ciprofloxacin under different pH conditions during photolytic and photocatalytic processes has been studied, revealing the formation of various transformation products and offering insights into environmental degradation pathways (Salma et al., 2016).
Mechanism of Action
- By binding to the alpha subunits of DNA gyrase, ciprofloxacin prevents supercoiling of bacterial DNA, inhibiting replication .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Ciprofloxacin is an antibiotic agent in the fluoroquinolone class used to treat bacterial infections such as urinary tract infections and pneumonia . It has FDA approval to treat urinary tract infections, sexually transmitted infections (gonorrhea and chancroid), skin, bone, joint infections, prostatitis, typhoid fever, gastrointestinal infections, lower respiratory tract infections, anthrax, plague, and salmonellosis . In addition, ciprofloxacin is an appropriate treatment option in patients with mixed infections or patients with predisposing factors for Gram-negative infections .
Biochemical Analysis
Biochemical Properties
Ciprofloxacin lactate exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its mode of action involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition leads to the prevention of bacterial DNA replication and subsequent bacterial cell death .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is particularly potent against gram-negative organisms . It inhibits DNA gyrase, leading to the prevention of bacterial DNA replication and subsequent bacterial cell death . This effect influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to have rapid bactericidal effects, making it a promising antimicrobial agent . Resistance to this compound can develop, primarily in Pseudomonas aeruginosa and Staphylococcus aureus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher doses may lead to gastrointestinal disturbances, which may increase the incidence of abortion
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine and feces . The metabolic pathways of this compound involve various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . The presence of multi-walled carbon nanotubes (MWCNTs) in the environment can significantly inhibit the transport of this compound in saturated porous media . The compound interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known that the compound is active in various cellular compartments where it exerts its antibacterial effects
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJWZSFNGZBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913608 | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97867-33-9, 96186-80-0 | |
| Record name | Ciprofloxacin lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


